molecular formula C14H9F3O2 B1302228 4-Methoxy-3,3',5'-trifluorobenzophenone CAS No. 844885-14-9

4-Methoxy-3,3',5'-trifluorobenzophenone

Cat. No. B1302228
M. Wt: 266.21 g/mol
InChI Key: QZTIIIKKCVATRV-UHFFFAOYSA-N
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Description

4-Methoxy-3,3',5'-trifluorobenzophenone is a chemical compound that is part of the benzophenone family. Benzophenones typically consist of a pair of phenyl rings connected by a carbonyl group, and they are commonly used in organic chemistry as photoinitiators, UV blockers, and in the synthesis of various pharmaceuticals. The specific structure of 4-Methoxy-3,3',5'-trifluorobenzophenone includes methoxy and trifluoromethyl groups, which can influence its physical and chemical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of related benzophenone derivatives often involves multiple steps, including functional group transformations and coupling reactions. For instance, the synthesis of a complex benzophenone derivative, 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, was achieved through O-methylation of a hydroxybenzophenone precursor followed by a Schiff reaction with γ-aminobutyric acid . Although this synthesis does not directly pertain to 4-Methoxy-3,3',5'-trifluorobenzophenone, it provides insight into the types of reactions that might be employed in its synthesis, such as O-methylation and the use of halogenated precursors.

Molecular Structure Analysis

The molecular structure of benzophenones is characterized by the presence of a carbonyl group linking two benzene rings. The substitution pattern on the benzene rings can significantly affect the electronic distribution and steric hindrance within the molecule. In the case of 4-Methoxy-3,3',5'-trifluorobenzophenone, the electron-withdrawing trifluoromethyl groups and the electron-donating methoxy group would impact the molecule's reactivity and interaction with other chemical species.

Chemical Reactions Analysis

Benzophenones are known to undergo various chemical reactions, including oxidation and reduction processes. For example, benzophenone-3, a related compound, when incubated with liver microsomes, formed a major novel metabolite, 2,5-dihydroxy-4-methoxybenzophenone, through a hydroxylation reaction . This indicates that similar compounds like 4-Methoxy-3,3',5'-trifluorobenzophenone may also undergo metabolic transformations involving the introduction of hydroxyl groups or other modifications catalyzed by enzymes such as cytochrome P450 isoforms.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenones can be influenced by their functional groups. The presence of a methoxy group generally increases the solubility of the compound in organic solvents, while the trifluoromethyl groups could increase the compound's lipophilicity and potentially affect its boiling and melting points. The specific activities of these compounds, particularly when labeled with isotopes like [11C], are of interest in applications such as radioligand development for brain imaging . The chemical purity and stability of these compounds are crucial for their practical applications and are typically assessed using techniques like HPLC and TLC.

properties

IUPAC Name

(3,5-difluorophenyl)-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c1-19-13-3-2-8(6-12(13)17)14(18)9-4-10(15)7-11(16)5-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTIIIKKCVATRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374894
Record name 4-Methoxy-3,3',5'-trifluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3,3',5'-trifluorobenzophenone

CAS RN

844885-14-9
Record name 4-Methoxy-3,3',5'-trifluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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